Lipophilicity (XLogP3) Shift Relative to Non-Cyclopropyl and Directly-Linked Analog
The target compound's computed XLogP3 of 2.3 places it in a distinct lipophilicity window compared to a direct analog lacking the cyclopropyl group and the methylene linker, 2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide, which is predicted to have a lower logP due to reduced hydrophobic surface area [1]. This difference is critical for optimizing ADME profiles in drug discovery programs.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide (CAS 1015523-19-9); XLogP3 not explicitly published on PubChem, but estimated ~1.3-1.8 based on fragment-based calculation for the less hydrophobic structure . |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +1.0 log units higher for the target compound. |
| Conditions | Computed property via PubChem XLogP3 3.0 algorithm (2021 release). |
Why This Matters
A higher logP within a moderate range can improve membrane permeability while still maintaining acceptable solubility, a crucial balance for oral bioavailability that distinguishes this scaffold from more polar, less permeable analogs.
- [1] PubChem Compound Summary for CID 71808600, 2-bromo-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71808600 (accessed May 9, 2026). View Source
